3-(Prolylamino)benzoic acid
Overview
Description
Scientific Research Applications
Antibacterial Activity
3-Hydroxy benzoic acid derivatives, closely related to 3-(Prolylamino)benzoic acid, have shown potential in the development of chemotherapeutic agents due to their antibacterial properties. Novel ester/hybrid derivatives of 3-Hydroxy benzoic acid were synthesized and demonstrated significant antibacterial activity, which could be useful in drug development (Satpute, Gangan, & Shastri, 2018).
Detoxification Studies
Benzoic acid is widely used as a preservative and is detoxified in humans through glycine conjugation. A metabolomics study on benzoic acid revealed insights into the detoxification process, showing a high degree of inter-individual variation in the detoxification of the xenobiotic (Irwin et al., 2016).
Pharmaceutical Research
Benzoic acid is a model compound for drug substances in pharmaceutical research. Thermodynamic studies of benzoic acid and its mixtures with water and organic solvents provide crucial information for process design in the pharmaceutical industry (Reschke, Zherikova, Verevkin, & Held, 2016).
Anion Recognition in Chemistry
4-(N,N-Dimethylamino)benzoic acid, structurally similar to 3-(Prolylamino)benzoic acid, has been used for anion recognition in chemical research, showing selectivity to divalent anions like HPO4 2- and SO4 2- (Hou & Kobiro, 2006).
Environmental and Food Science
Benzoic acid derivatives are extensively used as preservatives in food and other products. Research on these compounds, including their occurrence, metabolism, and impact on human health, provides valuable information for environmental and food science (del Olmo, Calzada, & Nuñez, 2017).
Biochemical Analysis
In biochemical analysis, benzoic acid derivatives have been used for molecular structure and vibrational spectra studies. These studies contribute to a deeper understanding of molecular properties and interactions, which is crucial for medicine and drug receptor interactions (Mathammal et al., 2016).
Microbial Biosynthesis
Research has shown the potential of microbial biosynthesis of 3-amino-benzoic acid, an important building block molecule, from simple substrates like glucose. This has implications for producing natural products with various biological activities (Zhang & Stephanopoulos, 2016).
properties
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQASVDGDUUMS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prolylamino)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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